4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid
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Overview
Description
4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid is an organic compound with the molecular formula C13H10ClNO3 and a molecular weight of 263.68 g/mol . This compound is known for its unique structure, which includes a pyrrole ring substituted with a 4-chlorophenyl group and an acetyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid typically involves the reaction of 4-chlorophenylacetic acid with pyrrole-2-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the acetyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites .
Comparison with Similar Compounds
4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid can be compared with other similar compounds, such as:
2-(4-chlorophenyl)acetyl-1H-indole-3-carboxylic Acid: This compound has a similar structure but with an indole ring instead of a pyrrole ring, leading to different chemical and biological properties.
4-(4-chlorophenyl)-1H-pyrrole-2-carboxylic Acid:
4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid: The position of the carboxylic acid group is different, resulting in variations in its chemical behavior and biological activity.
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-10-3-1-8(2-4-10)5-12(16)9-6-11(13(17)18)15-7-9/h1-4,6-7,15H,5H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRALDFDCADIHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CNC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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